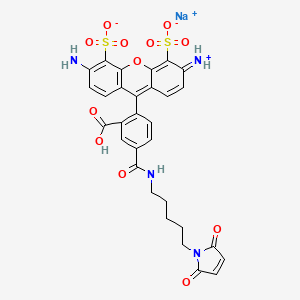
Sodium 6-amino-9-(2-carboxy-4-((5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentyl)carbamoyl)phenyl)-3-iminio-3H-xanthene-4,5-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE is a complex organic compound known for its applications in various scientific fields. This compound is a xanthene dye, often used as a fluorescent probe in biological samples due to its high photostability and fluorescence properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE involves multiple stepsThe final steps involve the attachment of the carboxy and pentylcarbamoyl groups under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pH, and reaction time to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The amino and sulfonate groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy for labeling cells and tissues.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the manufacturing of fluorescent dyes and pigments.
Wirkmechanismus
The compound exerts its effects primarily through its fluorescence properties. When exposed to light of a specific wavelength, it emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved include interactions with cellular components, enabling visualization of biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescence properties but lower photostability.
Rhodamine B: A related compound with different spectral properties and applications.
Alexa Fluor dyes: A series of dyes with varying fluorescence characteristics and applications.
Uniqueness
3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE is unique due to its high photostability and specific fluorescence properties, making it more suitable for long-term imaging applications compared to other dyes .
Eigenschaften
Molekularformel |
C30H25N4NaO12S2 |
|---|---|
Molekulargewicht |
720.7 g/mol |
IUPAC-Name |
sodium;3-amino-6-azaniumylidene-9-[2-carboxy-4-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]phenyl]xanthene-4,5-disulfonate |
InChI |
InChI=1S/C30H26N4O12S2.Na/c31-20-8-6-17-24(18-7-9-21(32)28(48(43,44)45)26(18)46-25(17)27(20)47(40,41)42)16-5-4-15(14-19(16)30(38)39)29(37)33-12-2-1-3-13-34-22(35)10-11-23(34)36;/h4-11,14,31H,1-3,12-13,32H2,(H,33,37)(H,38,39)(H,40,41,42)(H,43,44,45);/q;+1/p-1 |
InChI-Schlüssel |
WLQJJVVOQFUJNG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)O)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


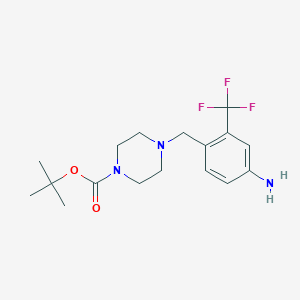
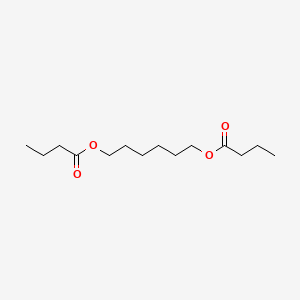
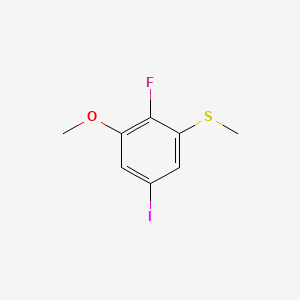
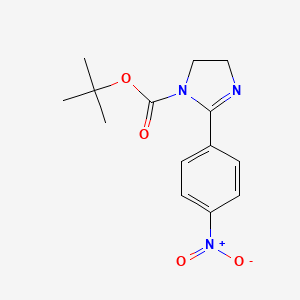
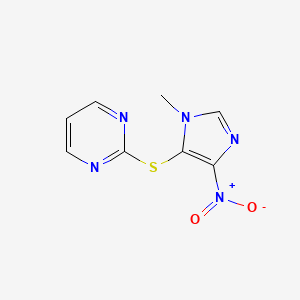
![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)
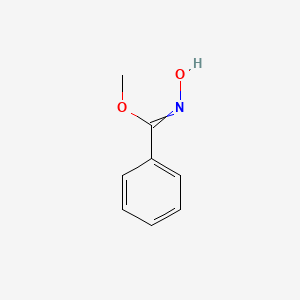
![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)
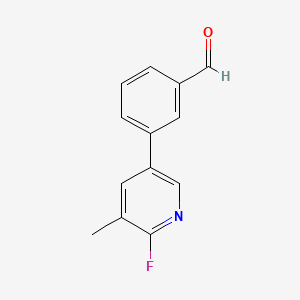
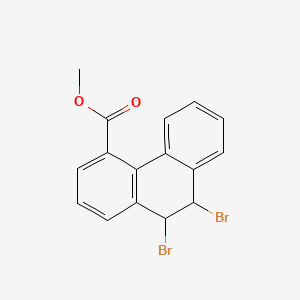
![3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14018669.png)

![(2R)-2-[[(Tert-butoxy)carbonyl]amino]-4-(pyridin-3-YL)butanoic acid](/img/structure/B14018679.png)
![4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B14018681.png)
